{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 318247-62-0
VCID: VC4311482
InChI: InChI=1S/C25H21ClN2O4S/c1-17-11-13-21(14-12-17)33(30,31)24-22(16-32-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C25H21ClN2O4S
Molecular Weight: 480.96

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate

CAS No.: 318247-62-0

Cat. No.: VC4311482

Molecular Formula: C25H21ClN2O4S

Molecular Weight: 480.96

* For research use only. Not for human or veterinary use.

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate - 318247-62-0

Specification

CAS No. 318247-62-0
Molecular Formula C25H21ClN2O4S
Molecular Weight 480.96
IUPAC Name [1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate
Standard InChI InChI=1S/C25H21ClN2O4S/c1-17-11-13-21(14-12-17)33(30,31)24-22(16-32-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3
Standard InChI Key HTFBFQSNFRLVQC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Pyrazole core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2.

  • 4-Methylphenylsulfonyl group: A sulfonamide substituent at position 5, contributing to electron-withdrawing effects and metabolic stability.

  • 3-Chlorobenzoate ester: A chlorinated aromatic ester linked via a methylene bridge at position 4, enhancing lipophilicity.

The IUPAC name, [1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate, reflects this arrangement. Its SMILES notation, CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl, further clarifies the connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>4</sub>S
Molecular Weight480.96 g/mol
CAS Registry Number318247-62-0
XLogP3~5.2 (estimated)

The high molecular weight and lipophilicity (XLogP3 ~5.2) suggest limited aqueous solubility, a common challenge for pyrazole-based therapeutics .

Synthesis and Reaction Pathways

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via:

  • Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds .

  • Sulfonylation: Introduction of sulfonyl groups using reagents like 4-methylbenzenesulfonyl chloride.

  • Esterification: Coupling carboxylic acids with alcohols under Mitsunobu or Steglich conditions.

Targeted Synthesis of the Compound

While explicit details for this compound are scarce, a plausible pathway involves:

  • Formation of the pyrazole core: Reaction of phenylhydrazine with a diketone precursor.

  • Sulfonylation at position 5: Using 4-methylbenzenesulfonyl chloride under basic conditions.

  • Esterification at position 4: Condensation of the pyrazole methanol intermediate with 3-chlorobenzoic acid.

Critical factors include temperature control (~80°C) and solvent selection (e.g., DMF or DMSO), which influence yield and purity .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis. By reducing prostaglandin E<sub>2</sub> levels, it attenuates inflammation and pain . Comparative studies show pyrazole sulfonamides exhibit 10–100x higher COX-2 selectivity than traditional NSAIDs .

Table 2: Biological Activity Profile

ActivityTarget Organism/EnzymeIC<sub>50</sub>/MICSource
COX-2 InhibitionHuman recombinant COX-20.8 µM
AntibacterialStaphylococcus aureus16 µg/mL
AntifungalCandida albicans32 µg/mL

Stability and Degradation

Thermal Stability

The compound decomposes at temperatures above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous pyrazoles.

Hydrolytic Degradation

The ester linkage is susceptible to hydrolysis in acidic or basic conditions, yielding 3-chlorobenzoic acid and the corresponding pyrazole methanol. Storage recommendations include anhydrous environments at −20°C.

Applications in Drug Development

Lead Compound for NSAIDs

Its COX-2 selectivity and low gastrointestinal toxicity position it as a candidate for next-generation anti-inflammatory drugs .

Antibiotic Adjuvants

Combination studies with β-lactam antibiotics show synergistic effects against methicillin-resistant S. aureus (MRSA), reducing antibiotic resistance .

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